molecular formula C21H32O2 B7759685 3-Hydroxypregn-5-en-20-one CAS No. 38372-24-6

3-Hydroxypregn-5-en-20-one

Cat. No.: B7759685
CAS No.: 38372-24-6
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-UHFFFAOYSA-N
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Description

3-Hydroxypregn-5-en-20-one, also known as pregnenolone, is a naturally occurring steroid hormone. It serves as a precursor in the biosynthesis of other steroid hormones, including progesterone, androgens, estrogens, and corticosteroids. The compound has the molecular formula C21H32O2 and a molecular weight of 316.4776 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregn-5-en-20-one can be achieved through several methods. One common approach involves the reduction of progesterone using sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This method selectively reduces the conjugated carbonyl group at position 3 .

Industrial Production Methods: Industrial production of pregnenolone often involves the microbial transformation of sterols. For instance, recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes can convert cholesterol and phytosterols into pregnenolone .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypregn-5-en-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion to 3-oxo derivatives.

    Reduction: Formation of 3α-hydroxy derivatives.

    Substitution: Introduction of functional groups at different positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride.

    Substitution: Various organometallic reagents and catalysts.

Major Products:

Scientific Research Applications

3-Hydroxypregn-5-en-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid hormones.

    Biology: Studied for its role in steroidogenesis and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and depression.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Hydroxypregn-5-en-20-one involves its conversion into other steroid hormones, which then exert their effects by binding to specific receptors. For example, pregnenolone can be converted into progesterone, which binds to progesterone receptors and modulates gene expression. Additionally, pregnenolone itself can modulate ion channels and neurotransmitter receptors, influencing neuronal activity and behavior .

Comparison with Similar Compounds

    Progesterone: Another steroid hormone derived from pregnenolone, involved in the menstrual cycle and pregnancy.

    Dehydroepiandrosterone (DHEA): A steroid hormone that serves as a precursor to androgens and estrogens.

    Allopregnanolone: A metabolite of progesterone with neuroactive properties.

Uniqueness: 3-Hydroxypregn-5-en-20-one is unique due to its central role in the biosynthesis of various steroid hormones. Its ability to modulate multiple pathways and receptors makes it a versatile compound in both research and therapeutic contexts .

Properties

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-13-1
Record name pregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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